

# Spectroscopic Characterization of 3,3-Dimethylindolin-6-amine: A Technical Guide

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## Compound of Interest

Compound Name: 3,3-Dimethylindolin-6-amine

Cat. No.: B1323086

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound **3,3-Dimethylindolin-6-amine**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical workflows.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,3-Dimethylindolin-6-amine**. These predictions are derived from established correlation tables and spectral data of analogous structures.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	3H	Ar-H
~ 3.6	br s	2H	-NH <sub>2</sub>
~ 3.1	s	2H	-CH <sub>2</sub> -
~ 1.3	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 145 - 150	Ar-C (C-NH <sub>2</sub> )
~ 135 - 140	Ar-C (quaternary)
~ 120 - 130	Ar-CH
~ 110 - 120	Ar-CH
~ 50 - 55	-CH <sub>2</sub> -
~ 40 - 45	-C(CH <sub>3</sub> ) <sub>2</sub>
~ 25 - 30	-C(CH <sub>3</sub> ) <sub>2</sub>

## Table 3: Predicted IR Spectroscopic Data

Sample Preparation: Thin film or KBr pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400 - 3250	Medium, two bands	N-H stretch (primary amine)
~ 3050 - 3000	Medium	Ar C-H stretch
~ 2960 - 2850	Medium to Strong	Aliphatic C-H stretch
~ 1620 - 1580	Medium	N-H bend (primary amine)
~ 1600, 1480	Medium to Strong	C=C stretch (aromatic)
~ 1335 - 1250	Strong	C-N stretch (aromatic amine)

## Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

m/z	Interpretation
177.1386	[M+H] <sup>+</sup> (Calculated for C <sub>11</sub> H <sub>17</sub> N <sub>2</sub> )
160.1124	[M-NH <sub>2</sub> ] <sup>+</sup> (Fragment)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **3,3-Dimethylindolin-6-amine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.
- Tune the probe for the desired nuclei ( $^1\text{H}$  and  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
  - Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the signals and analyze the multiplicities.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.<sup>[1][2]</sup>

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
- Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
  - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
  - Acquire the IR spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify the characteristic absorption bands and their corresponding wavenumbers.
  - Correlate the observed bands with the functional groups present in the molecule.

## Mass Spectrometry (MS)

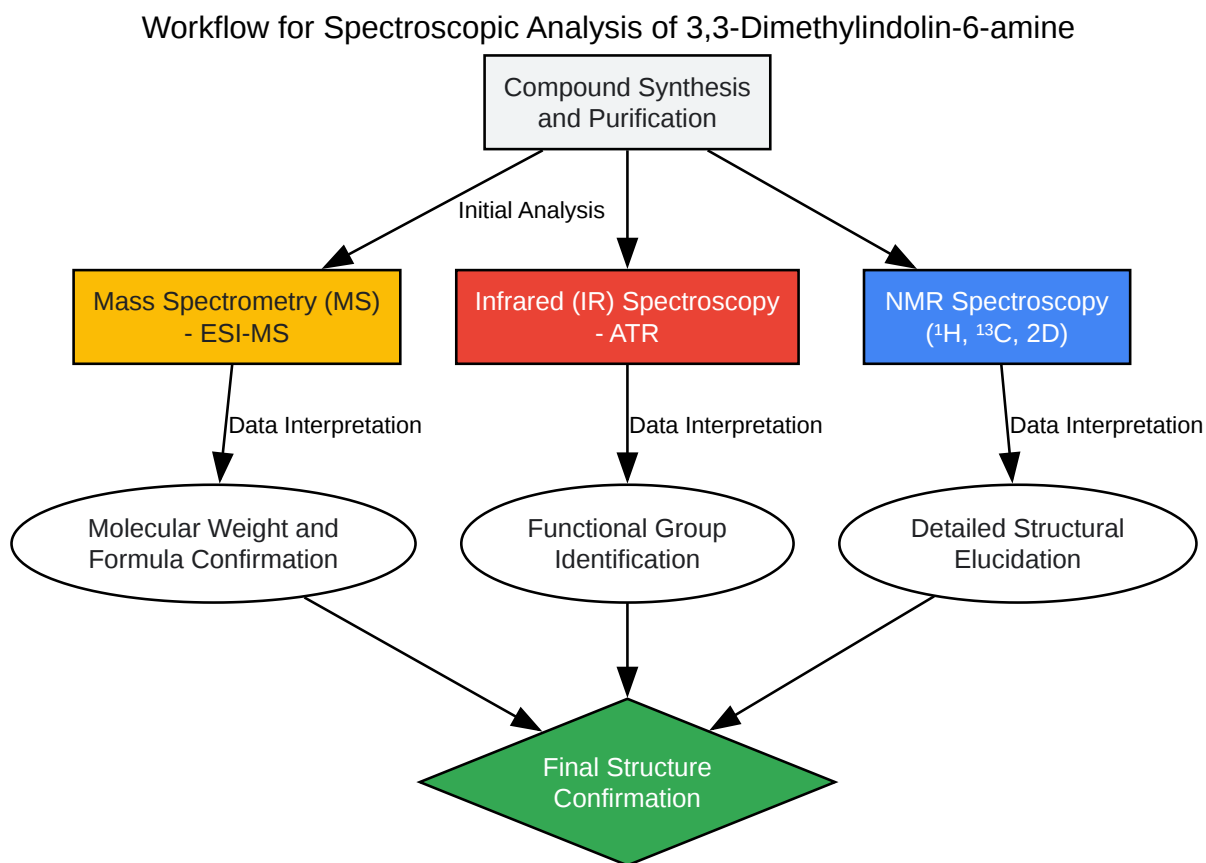
This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry. [\[3\]](#)[\[4\]](#)

- Sample Preparation:
  - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[\[4\]](#)
  - Dilute the stock solution with the same solvent to a final concentration of 1-10  $\mu\text{g/mL}$ .[\[3\]](#)
  - The final solution should be free of any particulate matter. If necessary, filter the solution.
- Instrument Setup:

- Set up the ESI source in positive or negative ion mode, depending on the analyte's properties. For amines, positive ion mode is typically used.
- Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal.
- Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Data Acquisition:
  - Acquire the mass spectrum over a suitable  $m/z$  range to include the expected molecular ion.
  - For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
- Data Analysis:
  - Identify the molecular ion peak (e.g.,  $[\text{M}+\text{H}]^+$  for positive ESI).
  - Analyze the fragmentation pattern, if any, to gain further structural information.
  - For HRMS data, determine the elemental composition from the accurate mass measurement.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like **3,3-Dimethylindolin-6-amine**.



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Caption: Logical workflow for the spectroscopic analysis of **3,3-Dimethylindolin-6-amine**.

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